3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H11ClINO2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, an iodophenyl group, and a propanoic acid moiety, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride typically involves the iodination of a phenylpropanoic acid derivative followed by the introduction of an amino group. One common method includes the following steps:
Iodination: A phenylpropanoic acid derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring.
Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biochemical pathways and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and iodophenyl groups play crucial roles in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- (S)-2-Amino-3-(4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl)propanoic acid
Uniqueness
3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is unique due to its specific structural features, such as the position of the iodine atom on the phenyl ring and the presence of both amino and propanoic acid groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPODVCXCPWIDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137733-50-5 |
Source
|
Record name | 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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